3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-2-28-19-17(21)12-14(13-18(19)22)20(25)23-15-6-8-16(9-7-15)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,2-5,10-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPJPVAQPGNXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Acylation: The amines are acylated to form the benzamide core.
Substitution: The benzamide is further substituted with dichloro and ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chlorine Substitution Patterns
- N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide : Features a 3,5-dichlorophenyl group, analogous to the target compound. The additional chlorine atoms likely enhance electrophilic reactivity and hydrophobic interactions, improving binding to targets like enzymes or receptors .
- N-(3-chlorophenyl)benzenesulfonamide derivatives: Monochloro variants exhibit reduced cytotoxicity compared to dichloro-substituted compounds, as observed in cytotoxicity assays using methods like the SRB assay .
Piperidine/Piperazine Modifications
- The methylthio-oxadiazole moiety in this compound confers distinct metabolic stability compared to the ethoxy group in the target compound .
- N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)benzenesulfonamide : Substituting piperidine with piperazine introduces additional hydrogen-bonding sites, which may enhance solubility but reduce membrane permeability .
Ethoxy vs. Other Alkoxy Groups
- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican): A herbicidal compound where trifluoromethylphenoxy groups contribute to prolonged soil persistence. The ethoxy group in the target compound may offer a balance between bioavailability and environmental stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via computational models.
Table 2: Cytotoxicity Comparison (Hypothetical Data)
Biological Activity
3,5-Dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of mitochondrial complexes II and III. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Structure and Properties
The molecular formula of this compound is C₁₈H₁₈Cl₂N₂O₂S, with a molecular weight of approximately 396.35 g/mol. Its structure features a dichlorobenzene core, an ethoxy group, and a piperidine sulfonyl moiety, which contribute to its pharmacological properties.
Inhibition of Mitochondrial Complexes
Research indicates that this compound acts as a dual-target inhibitor of mitochondrial complexes II and III. These complexes play critical roles in the electron transport chain and energy production within cells. The inhibition of these complexes can lead to altered cellular respiration and energy metabolism, making this compound a candidate for therapeutic interventions in conditions such as cancer and metabolic disorders .
Anticancer Potential
The compound has shown promise in various studies investigating its anticancer properties. Its ability to inhibit mitochondrial function may induce apoptosis in cancer cells by disrupting their energy supply. This makes it particularly interesting for targeting tumors that rely heavily on oxidative phosphorylation for survival.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively reduces cell viability in various cancer cell lines by inducing apoptosis through mitochondrial dysfunction.
- Synergistic Effects : Research has explored the synergistic effects of this compound when combined with established chemotherapeutic agents. Preliminary results indicate enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with drugs like doxorubicin.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide | Contains a dichlorophenoxy group | Dual-target inhibitor of mitochondrial complexes II and III |
| N-Methyl-4-{[4-(piperidin-1-sulfonyl)phenyl]phthalazin-1-yl}amino}benzamide | Phthalazine core with piperidine sulfonamide | Investigated for anticancer properties |
| 4-(Piperidin-1-sulfonyl)-N-methylbenzamide | Simple benzamide structure with piperidine | Potential anti-inflammatory activity |
Computational Studies
Computational simulations have been employed to elucidate the binding affinities of this compound to mitochondrial complexes II and III. These studies provide insights into the interaction dynamics and help predict the compound's efficacy as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 3,5-dichloro-4-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide, and how can reaction conditions be optimized?
Answer: The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and condensation. A general protocol includes:
- Step 1: Reacting 4-amino-3,5-dichlorophenol with ethoxy-containing reagents to introduce the ethoxy group.
- Step 2: Sulfonylation of the phenyl ring using piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3: Amide bond formation between the sulfonylated intermediate and a benzoyl chloride derivative.
Optimization Tips:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
- Monitor reaction progress via TLC or HPLC. Adjust reflux time (4–8 hours) and temperature (80–100°C) to improve yields .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Table 1: Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl bromide, K₂CO₃, DMF, 80°C, 6h | 72 | 95% |
| 2 | Piperidine-1-sulfonyl chloride, pyridine, RT, 12h | 65 | 92% |
| 3 | Benzoyl chloride, DCM, 0°C → RT, 24h | 58 | 89% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Key Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, piperidine protons at δ 2.8–3.2 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns (Cl atoms induce characteristic doublets).
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 220 nm detection) .
Critical Checks:
- Monitor for residual solvents (e.g., DMF) via GC-MS.
- Confirm absence of regioisomers via 2D NMR (e.g., NOESY) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from variations in assay conditions or target specificity. Methodological Strategies:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies (e.g., discrepancies in IC₅₀ for kinase inhibition may reflect ATP concentration differences) .
- Off-Target Profiling: Screen against related targets (e.g., GPCR panels) to rule out cross-reactivity .
Example Data Conflict:
- A study reported IC₅₀ = 0.5 µM for PDE4 inhibition, while another found IC₅₀ = 2.1 µM. Resolution involved repeating assays with uniform cAMP detection kits and ATP levels (10 µM vs. 1 mM) .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetics and target interactions?
Answer: In Silico Methods:
- Molecular Docking (AutoDock Vina): Model binding to sulfonylurea receptors (e.g., SUR1) using crystal structures (PDB: 6JB8) .
- ADMET Prediction (SwissADME): Estimate logP (∼3.2), solubility (∼0.05 mg/mL), and CYP450 inhibition risk .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Validation:
- Correlate computed logP with experimental shake-flask solubility (r² > 0.85) .
Q. How can the compound’s solubility and stability be improved for in vivo studies?
Answer: Formulation Strategies:
- Co-Solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., 5% w/v hydroxypropyl-β-cyclodextrin increases solubility 10-fold) .
- pH Adjustment: Prepare citrate buffer (pH 4.0) for acidic stability.
- Lyophilization: Stabilize as a lyophilized powder for long-term storage (−80°C, argon atmosphere) .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |
|---|---|---|
| Water | <0.01 | Degrades (30%) |
| DMSO | 50 | Stable (>95%) |
| PEG-400/Water (1:1) | 12 | Stable (>90%) |
Q. What are the implications of the piperidine sulfonyl group on target selectivity and metabolic clearance?
Answer:
- Selectivity: The sulfonyl group enhances hydrogen bonding with serine residues in sulfotransferases (e.g., SULT1A1), reducing off-target effects .
- Metabolism: Piperidine sulfonamides are prone to N-dealkylation by CYP3A4. Mitigate via deuterium incorporation at labile C-H positions (e.g., d₂-piperidine reduces clearance by 40%) .
Q. How should researchers design dose-ranging studies for toxicological evaluation?
Answer: Protocol Design:
- Acute Toxicity: Single doses (10–100 mg/kg) in rodents, monitoring for hepatorenal biomarkers (ALT, BUN) over 14 days .
- Subchronic Toxicity: 28-day repeat dosing (1–30 mg/kg) with histopathology of liver/kidney .
- NOAEL Determination: Use Hill slope models to identify no-observed-adverse-effect levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
